2-Chloro-3-(1-piperazinyl)pyrazine
Overview
Description
2-Chloro-3-(1-piperazinyl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group at the second position and a piperazine ring at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-(piperazin-1-yl)pyrazine is Mycobacterium tuberculosis H37Ra , the bacterium responsible for tuberculosis . This compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed for their anti-tubercular activity .
Mode of Action
It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Pharmacokinetics
Its molecular weight (198653) and LogP (104) suggest that it may have suitable properties for bioavailability .
Result of Action
The result of the action of 2-Chloro-3-(piperazin-1-yl)pyrazine is the inhibition of Mycobacterium tuberculosis H37Ra growth, as evidenced by its IC50 values . This suggests that the compound has a cytostatic effect, halting the proliferation of the bacteria.
Action Environment
Its storage condition is recommended to be at 2-8°c , suggesting that temperature could be a factor influencing its stability.
Biochemical Analysis
Biochemical Properties
2-Chloro-3-(piperazin-1-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, ranging from covalent binding to non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 2-Chloro-3-(piperazin-1-yl)pyrazine on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of certain genes involved in cell proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Chloro-3-(piperazin-1-yl)pyrazine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-(piperazin-1-yl)pyrazine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(piperazin-1-yl)pyrazine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the biological activity of this compound changes significantly at certain dosage levels .
Metabolic Pathways
2-Chloro-3-(piperazin-1-yl)pyrazine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. This compound can also influence metabolic flux by interacting with key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-Chloro-3-(piperazin-1-yl)pyrazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 2-Chloro-3-(piperazin-1-yl)pyrazine is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications may direct this compound to its specific subcellular location, where it can interact with its target biomolecules and exert its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-piperazinyl)pyrazine typically involves the reaction of 2-chloropyrazine with piperazine under specific conditions. One common method includes heating 2-chloropyrazine with piperazine in a suitable solvent such as ethanol or acetonitrile. The reaction is often carried out at elevated temperatures, typically around 80-100°C, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1-piperazinyl)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a pyrazine oxide.
Scientific Research Applications
2-Chloro-3-(1-piperazinyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(piperazin-1-yl)pyridine
- 2-Chloro-3-(piperazin-1-yl)quinoline
- 2-Chloro-3-(piperazin-1-yl)benzene
Uniqueness
2-Chloro-3-(1-piperazinyl)pyrazine is unique due to its specific substitution pattern and the presence of both a chloro group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-3-piperazin-1-ylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEFEUMYRXRNND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555624 | |
Record name | 2-Chloro-3-(piperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85386-99-8 | |
Record name | 2-Chloro-3-(piperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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